RTC14

Description

Propriétés

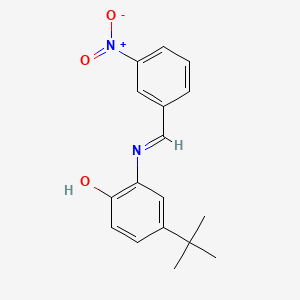

Formule moléculaire |

C17H18N2O3 |

|---|---|

Poids moléculaire |

298.34 g/mol |

Nom IUPAC |

4-tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol |

InChI |

InChI=1S/C17H18N2O3/c1-17(2,3)13-7-8-16(20)15(10-13)18-11-12-5-4-6-14(9-12)19(21)22/h4-11,20H,1-3H3 |

Clé InChI |

SRROYBWFBCWHGV-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

RTC14; RTC-14; RTC 14; Read-through compound 14; Read-through compound-14; |

Origine du produit |

United States |

Foundational & Exploratory

The RtcA Enzyme: A Dual-Function Catalyst in Nucleic Acid Repair and Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA 3'-terminal phosphate (B84403) cyclase (RtcA) enzyme is a widely conserved protein with a pivotal role in RNA processing and repair. Initially characterized by its ability to catalyze the ATP-dependent cyclization of 3'-phosphate termini on RNA to 2',3'-cyclic phosphodiesters, subsequent research has unveiled a broader catalytic repertoire. This guide provides a comprehensive overview of the current understanding of RtcA's functions, catalytic mechanisms, and kinetic properties. It details the well-established three-step cyclization pathway and a more recently discovered ligase-like activity: the adenylylation of 5'-monophosphate ends of both DNA and RNA. This dual functionality places RtcA at a critical intersection of nucleic acid repair and modification pathways. In certain bacteria, the co-occurrence of the rtcA gene with the RNA ligase gene rtcB in an operon suggests a coordinated role in a dedicated RNA repair pathway. This document summarizes key quantitative data, outlines detailed experimental protocols for studying RtcA activity, and provides visual representations of its catalytic cycles and biological pathways to facilitate a deeper understanding for researchers in the fields of molecular biology, enzymology, and therapeutic development.

Core Functions of the RtcA Enzyme

RtcA is a multifaceted enzyme with two primary, well-documented catalytic activities:

-

RNA 3'-Phosphate Cyclization: The canonical function of RtcA is the conversion of a 3'-terminal phosphate on an RNA molecule into a 2',3'-cyclic phosphodiester.[1][2][3][4][5] This reaction is crucial for generating a suitable substrate for certain RNA ligases involved in repair and splicing processes. RtcA is also capable of cyclizing 2'-terminal phosphates, albeit at a significantly lower rate.[2][6]

-

5'-Adenylylation of DNA and RNA: RtcA exhibits a ligase-like activity by catalyzing the adenylylation of the 5'-monophosphate ends of both DNA and RNA molecules.[1][4] This process involves the transfer of an AMP moiety from ATP to the 5'-phosphate, forming a 5'-5' phosphoanhydride bond (AppN). This function suggests a role for RtcA in pathways beyond RNA cyclization, potentially in DNA repair or other nucleic acid modifications.

Catalytic Mechanisms

Both of RtcA's functions proceed through a covalent enzyme-adenylate intermediate, highlighting a conserved catalytic strategy despite the different substrates and ultimate products.

RNA 3'-Phosphate Cyclization Pathway

The cyclization of a 3'-phosphate terminus occurs via a three-step nucleotidyl transfer reaction that is dependent on ATP and a divalent cation (e.g., Mg²⁺ or Mn²⁺).[1][5][7]

-

Enzyme Adenylylation: RtcA reacts with ATP, forming a covalent RtcA-AMP intermediate through a phosphoamide bond with a conserved histidine residue (His³⁰⁹ in E. coli RtcA). This step releases pyrophosphate (PPi).[1][7]

-

AMP Transfer to RNA: The activated AMP moiety is transferred from the RtcA-AMP intermediate to the 3'-phosphate of the RNA substrate, generating an RNA(3')pp(5')A intermediate.[1][7]

-

Cyclization and AMP Release: The 2'-hydroxyl of the terminal ribose attacks the adjacent 3'-phosphate, leading to the formation of a 2',3'-cyclic phosphodiester and the release of AMP.[1][7]

5'-Adenylylation Pathway

The adenylylation of 5'-phosphate termini is a two-step process that shares the initial enzyme activation step with the cyclization pathway.[1]

-

Enzyme Adenylylation: This step is identical to the first step of the cyclization pathway, where RtcA reacts with ATP to form a covalent RtcA-AMP intermediate.[1]

-

AMP Transfer to 5'-Phosphate: The AMP moiety is transferred from RtcA-AMP to the 5'-phosphate of a DNA or RNA substrate, resulting in the formation of an AppDNA or AppRNA product.[1]

The RtcA/RtcB RNA Repair Pathway

In many bacterial species, including E. coli, the genes for RtcA and an RNA ligase, RtcB, are organized in a co-regulated operon (rtcBA). This genetic linkage suggests a functional collaboration in an RNA repair pathway. In this proposed pathway, RtcA acts as an "end-healing" enzyme, preparing damaged RNA for ligation by RtcB. Specifically, RtcA can convert RNA 2'-phosphates, which are not substrates for RtcB, into 2',3'-cyclic phosphates that can then be sealed by RtcB.[2][6][7]

Quantitative Data on RtcA Activity

The enzymatic activity of RtcA has been characterized, revealing significant differences in its efficiency towards various substrates.

| Substrate | Activity | Apparent Rate Constant (kₐₚₚ) | Conditions | Reference |

| RNA 3'-phosphate | Cyclization | ~1 x 10⁴ min⁻¹ (estimated) | 22°C, pH 7.4 | [2] |

| RNA 2'-phosphate | Cyclization | 0.1 ± 0.003 min⁻¹ | 37°C, pH 7.4 | [2] |

| DNA/RNA 5'-phosphate | Adenylylation | 0.18 min⁻¹ | 37°C, pH 6.0 | [1][2] |

Note: The rate of 3'-phosphate cyclization is approximately 10⁵-fold faster than that of 2'-phosphate cyclization.[2][6] The rate provided is an estimation based on this fold difference. The rate of 5'-adenylylation is comparable to that of 2'-phosphate cyclization.[2]

| Substrate Feature | Effect on 5'-Adenylylation Activity | Reference |

| Polynucleotide Length | Similar activity for 12-mer to 21-mer DNA. | [1] |

| 2-fold less reactive for 9-mer DNA. | [1] | |

| 4-fold less reactive for 6-mer DNA. | [1] |

Experimental Protocols

RtcA 3'-Phosphate Cyclization Assay

This protocol is adapted from studies on E. coli RtcA.[2]

1. Substrate Preparation:

-

Synthesize or obtain a short RNA oligonucleotide (e.g., 20-mer) with a 3'-phosphate.

-

For radioactive labeling, the 3'-terminal phosphate can be introduced using T4 RNA ligase and [5'-³²P]pCp, followed by gel purification.

2. Reaction Mixture:

-

50 mM Tris-HCl, pH 7.4

-

10 mM MgCl₂

-

2 mM DTT

-

100 µM ATP

-

20 nM ³²P-labeled RNA 3'-phosphate substrate

-

Enzyme: Titrate RtcA (e.g., 0.1 to 1.5 µM)

3. Reaction Conditions:

-

Incubate at 37°C for a specified time (e.g., 30 minutes for endpoint assays or a time course for kinetic analysis).

-

For rapid kinetics of the fast 3'-phosphate cyclization, a rapid quench-flow apparatus is necessary.[2]

4. Quenching and Analysis:

-

Stop the reaction by adding an equal volume of loading buffer (e.g., 90% formamide, 50 mM EDTA).

-

To facilitate product resolution, the RNA can be digested with a nuclease like RNase T1.

-

Analyze the products by denaturing polyacrylamide gel electrophoresis (urea-PAGE) and visualize by autoradiography. The cyclized product will migrate differently from the 3'-phosphate substrate.

RtcA 5'-Adenylylation Assay

This protocol is based on the characterization of E. coli RtcA's adenylylation activity.[1]

1. Substrate Preparation:

-

Synthesize or obtain a DNA or RNA oligonucleotide (e.g., 12-mer) with a 5'-phosphate.

-

End-label the substrate at the 5'-phosphate using T4 polynucleotide kinase and [γ-³²P]ATP, followed by gel purification.

2. Reaction Mixture:

-

50 mM Tris-acetate, pH 6.0

-

2 mM MgCl₂

-

1 mM DTT

-

1 mM ATP

-

300 nM 5'-³²P-labeled oligonucleotide substrate

-

Enzyme: Titrate RtcA (e.g., 20 to 80 nM)

3. Reaction Conditions:

-

Incubate at 37°C for a defined period (e.g., 30 minutes for endpoint assays or a time course for kinetics).

4. Quenching and Analysis:

-

Terminate the reaction by adding loading buffer (90% formamide, 50 mM EDTA).

-

Separate the adenylylated product (AppN) from the unreacted substrate by urea-PAGE. The AppN product will migrate slower than the substrate.

-

Visualize and quantify the bands by autoradiography and densitometry.

References

- 1. RNA 3′-Phosphate Cyclase (RtcA) Catalyzes Ligase-like Adenylylation of DNA and RNA 5′-Monophosphate Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of RNA 3′-phosphate cyclase bound to substrate RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA 3'-phosphate cyclase (RtcA) catalyzes ligase-like adenylylation of DNA and RNA 5'-monophosphate ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. 2'-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The RtcA Enzyme: A Dual-Function Catalyst in Nucleic Acid Repair and Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA 3'-terminal phosphate cyclase (RtcA) enzyme is a widely conserved protein with a pivotal role in RNA processing and repair. Initially characterized by its ability to catalyze the ATP-dependent cyclization of 3'-phosphate termini on RNA to 2',3'-cyclic phosphodiesters, subsequent research has unveiled a broader catalytic repertoire. This guide provides a comprehensive overview of the current understanding of RtcA's functions, catalytic mechanisms, and kinetic properties. It details the well-established three-step cyclization pathway and a more recently discovered ligase-like activity: the adenylylation of 5'-monophosphate ends of both DNA and RNA. This dual functionality places RtcA at a critical intersection of nucleic acid repair and modification pathways. In certain bacteria, the co-occurrence of the rtcA gene with the RNA ligase gene rtcB in an operon suggests a coordinated role in a dedicated RNA repair pathway. This document summarizes key quantitative data, outlines detailed experimental protocols for studying RtcA activity, and provides visual representations of its catalytic cycles and biological pathways to facilitate a deeper understanding for researchers in the fields of molecular biology, enzymology, and therapeutic development.

Core Functions of the RtcA Enzyme

RtcA is a multifaceted enzyme with two primary, well-documented catalytic activities:

-

RNA 3'-Phosphate Cyclization: The canonical function of RtcA is the conversion of a 3'-terminal phosphate on an RNA molecule into a 2',3'-cyclic phosphodiester.[1][2][3][4][5] This reaction is crucial for generating a suitable substrate for certain RNA ligases involved in repair and splicing processes. RtcA is also capable of cyclizing 2'-terminal phosphates, albeit at a significantly lower rate.[2][6]

-

5'-Adenylylation of DNA and RNA: RtcA exhibits a ligase-like activity by catalyzing the adenylylation of the 5'-monophosphate ends of both DNA and RNA molecules.[1][4] This process involves the transfer of an AMP moiety from ATP to the 5'-phosphate, forming a 5'-5' phosphoanhydride bond (AppN). This function suggests a role for RtcA in pathways beyond RNA cyclization, potentially in DNA repair or other nucleic acid modifications.

Catalytic Mechanisms

Both of RtcA's functions proceed through a covalent enzyme-adenylate intermediate, highlighting a conserved catalytic strategy despite the different substrates and ultimate products.

RNA 3'-Phosphate Cyclization Pathway

The cyclization of a 3'-phosphate terminus occurs via a three-step nucleotidyl transfer reaction that is dependent on ATP and a divalent cation (e.g., Mg²⁺ or Mn²⁺).[1][5][7]

-

Enzyme Adenylylation: RtcA reacts with ATP, forming a covalent RtcA-AMP intermediate through a phosphoamide bond with a conserved histidine residue (His³⁰⁹ in E. coli RtcA). This step releases pyrophosphate (PPi).[1][7]

-

AMP Transfer to RNA: The activated AMP moiety is transferred from the RtcA-AMP intermediate to the 3'-phosphate of the RNA substrate, generating an RNA(3')pp(5')A intermediate.[1][7]

-

Cyclization and AMP Release: The 2'-hydroxyl of the terminal ribose attacks the adjacent 3'-phosphate, leading to the formation of a 2',3'-cyclic phosphodiester and the release of AMP.[1][7]

5'-Adenylylation Pathway

The adenylylation of 5'-phosphate termini is a two-step process that shares the initial enzyme activation step with the cyclization pathway.[1]

-

Enzyme Adenylylation: This step is identical to the first step of the cyclization pathway, where RtcA reacts with ATP to form a covalent RtcA-AMP intermediate.[1]

-

AMP Transfer to 5'-Phosphate: The AMP moiety is transferred from RtcA-AMP to the 5'-phosphate of a DNA or RNA substrate, resulting in the formation of an AppDNA or AppRNA product.[1]

The RtcA/RtcB RNA Repair Pathway

In many bacterial species, including E. coli, the genes for RtcA and an RNA ligase, RtcB, are organized in a co-regulated operon (rtcBA). This genetic linkage suggests a functional collaboration in an RNA repair pathway. In this proposed pathway, RtcA acts as an "end-healing" enzyme, preparing damaged RNA for ligation by RtcB. Specifically, RtcA can convert RNA 2'-phosphates, which are not substrates for RtcB, into 2',3'-cyclic phosphates that can then be sealed by RtcB.[2][6][7]

Quantitative Data on RtcA Activity

The enzymatic activity of RtcA has been characterized, revealing significant differences in its efficiency towards various substrates.

| Substrate | Activity | Apparent Rate Constant (kₐₚₚ) | Conditions | Reference |

| RNA 3'-phosphate | Cyclization | ~1 x 10⁴ min⁻¹ (estimated) | 22°C, pH 7.4 | [2] |

| RNA 2'-phosphate | Cyclization | 0.1 ± 0.003 min⁻¹ | 37°C, pH 7.4 | [2] |

| DNA/RNA 5'-phosphate | Adenylylation | 0.18 min⁻¹ | 37°C, pH 6.0 | [1][2] |

Note: The rate of 3'-phosphate cyclization is approximately 10⁵-fold faster than that of 2'-phosphate cyclization.[2][6] The rate provided is an estimation based on this fold difference. The rate of 5'-adenylylation is comparable to that of 2'-phosphate cyclization.[2]

| Substrate Feature | Effect on 5'-Adenylylation Activity | Reference |

| Polynucleotide Length | Similar activity for 12-mer to 21-mer DNA. | [1] |

| 2-fold less reactive for 9-mer DNA. | [1] | |

| 4-fold less reactive for 6-mer DNA. | [1] |

Experimental Protocols

RtcA 3'-Phosphate Cyclization Assay

This protocol is adapted from studies on E. coli RtcA.[2]

1. Substrate Preparation:

-

Synthesize or obtain a short RNA oligonucleotide (e.g., 20-mer) with a 3'-phosphate.

-

For radioactive labeling, the 3'-terminal phosphate can be introduced using T4 RNA ligase and [5'-³²P]pCp, followed by gel purification.

2. Reaction Mixture:

-

50 mM Tris-HCl, pH 7.4

-

10 mM MgCl₂

-

2 mM DTT

-

100 µM ATP

-

20 nM ³²P-labeled RNA 3'-phosphate substrate

-

Enzyme: Titrate RtcA (e.g., 0.1 to 1.5 µM)

3. Reaction Conditions:

-

Incubate at 37°C for a specified time (e.g., 30 minutes for endpoint assays or a time course for kinetic analysis).

-

For rapid kinetics of the fast 3'-phosphate cyclization, a rapid quench-flow apparatus is necessary.[2]

4. Quenching and Analysis:

-

Stop the reaction by adding an equal volume of loading buffer (e.g., 90% formamide, 50 mM EDTA).

-

To facilitate product resolution, the RNA can be digested with a nuclease like RNase T1.

-

Analyze the products by denaturing polyacrylamide gel electrophoresis (urea-PAGE) and visualize by autoradiography. The cyclized product will migrate differently from the 3'-phosphate substrate.

RtcA 5'-Adenylylation Assay

This protocol is based on the characterization of E. coli RtcA's adenylylation activity.[1]

1. Substrate Preparation:

-

Synthesize or obtain a DNA or RNA oligonucleotide (e.g., 12-mer) with a 5'-phosphate.

-

End-label the substrate at the 5'-phosphate using T4 polynucleotide kinase and [γ-³²P]ATP, followed by gel purification.

2. Reaction Mixture:

-

50 mM Tris-acetate, pH 6.0

-

2 mM MgCl₂

-

1 mM DTT

-

1 mM ATP

-

300 nM 5'-³²P-labeled oligonucleotide substrate

-

Enzyme: Titrate RtcA (e.g., 20 to 80 nM)

3. Reaction Conditions:

-

Incubate at 37°C for a defined period (e.g., 30 minutes for endpoint assays or a time course for kinetics).

4. Quenching and Analysis:

-

Terminate the reaction by adding loading buffer (90% formamide, 50 mM EDTA).

-

Separate the adenylylated product (AppN) from the unreacted substrate by urea-PAGE. The AppN product will migrate slower than the substrate.

-

Visualize and quantify the bands by autoradiography and densitometry.

References

- 1. RNA 3′-Phosphate Cyclase (RtcA) Catalyzes Ligase-like Adenylylation of DNA and RNA 5′-Monophosphate Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of RNA 3′-phosphate cyclase bound to substrate RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA 3'-phosphate cyclase (RtcA) catalyzes ligase-like adenylylation of DNA and RNA 5'-monophosphate ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. 2'-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Rtc RNA Repair System in E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rtc RNA repair system is a crucial mechanism in Escherichia coli for maintaining RNA integrity, particularly under conditions of cellular stress. This system, composed of the RtcA RNA 3'-phosphate cyclase, the RtcB RNA ligase, and the transcriptional regulator RtcR, plays a vital role in ribosome homeostasis, tolerance to antibiotics, and virulence. This technical guide provides an in-depth overview of the Rtc system's core components, its intricate regulatory network, and detailed protocols for its experimental investigation. The information presented herein is intended to serve as a comprehensive resource for researchers in microbiology, molecular biology, and drug development seeking to understand and target this important bacterial defense mechanism.

Introduction to the Rtc RNA Repair System

The integrity of RNA molecules is paramount for cellular function. In bacteria, RNA can be damaged by various endogenous and exogenous factors, leading to breaks and non-canonical termini that can impair translation and other essential processes. The Rtc system is a key player in repairing such damage.

The rtc locus in E. coli comprises the rtcBA operon and the divergently transcribed rtcR gene.[1][2] The rtcBA operon is under the control of a σ54-dependent promoter, which is activated by the RtcR protein.[1][2]

-

RtcA is an RNA 3'-terminal phosphate (B84403) cyclase that converts 3'-phosphate (3'-P) or 2'-phosphate (2'-P) ends of RNA molecules into a 2',3'-cyclic phosphate (2',3'>P) terminus.[3][4] This "healing" step is crucial as the 2',3'>P end is a substrate for the ligase component of the system.

-

RtcB is an RNA ligase that seals the RtcA-generated 2',3'>P end with a 5'-hydroxyl (5'-OH) end of another RNA molecule, thereby restoring the phosphodiester backbone.[5][6]

-

RtcR is a transcriptional activator that controls the expression of the rtcBA operon.[1][2] It contains a C-terminal AAA+ ATPase domain and an N-terminal CRISPR-associated Rossmann fold (CARF) domain that senses cellular stress signals.[3]

The Rtc system is implicated in a variety of cellular processes, including the repair of damaged ribosomal RNA (rRNA) and transfer RNA (tRNA), contributing to ribosome homeostasis and translational fidelity.[7] Its activation has been linked to oxidative stress, tRNA damage, and exposure to certain antibiotics, highlighting its role as a broad-spectrum defense mechanism.[3][7] Recent studies suggest that targeting the Rtc system could be a promising strategy to enhance the efficacy of existing antibiotics against pathogenic bacteria.

The Molecular Mechanism of Rtc-mediated RNA Repair

The Rtc system employs a sequential, two-step mechanism to repair cleaved RNA molecules.

Step 1: RNA End Healing by RtcA

RtcA is an ATP-dependent enzyme that modifies the 3'-terminus of a broken RNA strand.[4] It can act on both 3'-P and 2'-P ends, converting them into a 2',3'>P.[1] The reaction proceeds through a covalent enzyme-AMP intermediate.[3] While RtcA can cyclize both 2'-P and 3'-P ends, the rate of 3'-phosphate cyclization is significantly faster.[1]

Step 2: RNA End Sealing by RtcB

RtcB is a GTP-dependent RNA ligase that recognizes the 2',3'>P terminus generated by RtcA and ligates it to a 5'-OH end of another RNA molecule.[5][6] The ligation reaction proceeds through a covalent RtcB-GMP intermediate.[4] This sealing step restores the integrity of the RNA molecule.

Regulation of the Rtc System

The expression of the rtcBA operon is tightly regulated by the transcriptional activator RtcR in response to cellular stress.

RtcR-dependent Transcriptional Activation

RtcR is a bacterial enhancer-binding protein that, in its active state, interacts with the σ54-RNA polymerase holoenzyme to initiate transcription from the rtcBA promoter.[1][2] The activity of RtcR is controlled by its N-terminal CARF domain, which acts as a sensor for cellular stress signals.[3]

Under non-stress conditions, the CARF domain is thought to inhibit the ATPase activity of the central AAA+ domain, keeping RtcR in an inactive state. Upon sensing a stress signal, a conformational change is induced, relieving this inhibition and allowing RtcR to activate transcription.[3]

Signaling Pathways Activating the Rtc System

Several stress conditions have been shown to induce the Rtc system, suggesting multiple upstream signaling pathways converge on RtcR activation.

-

Oxidative Stress: Exposure to reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leads to the induction of the rtcBA operon.[3] This is particularly evident in strains deficient in ROS-detoxifying enzymes, such as catalases and alkyl hydroperoxide reductases.[3] The exact mechanism by which oxidative stress is sensed by the RtcR-CARF domain is still under investigation but may involve the oxidation of key cysteine residues within the CARF domain.[3]

-

tRNA Damage: The accumulation of tRNA fragments, generated by the action of certain toxins or under conditions of DNA damage, can also trigger the activation of the Rtc system.[2][8] The RtcR-CARF domain has been shown to directly bind tRNA fragments, suggesting that these fragments may act as signaling molecules.[3][8]

A Model for Rtc System Activation

The current model for Rtc system activation involves a feed-forward loop. Cellular stress leads to RNA damage, generating substrates for the Rtc system and signaling molecules that activate RtcR. The subsequent upregulation of RtcA and RtcB enhances the cell's capacity to repair damaged RNA, thereby promoting survival.

Quantitative Data on the Rtc System

Quantitative analysis of the Rtc system provides valuable insights into its biochemical properties and regulatory dynamics. While comprehensive kinetic data for the E. coli enzymes are still being fully elucidated, some key quantitative parameters have been reported.

| Parameter | Value | Component(s) | Condition | Reference(s) |

| Dissociation Constant (Kd) | ||||

| RtcR - RtcA Interaction | ~5 µM | RtcR, RtcA | In vitro | [3] |

| RtcR - RtcB Interaction | ~14.5 µM | RtcR, RtcB | In vitro | [3] |

| Enzyme Kinetics | ||||

| RtcA (RNA 3'-phosphate cyclase) | kcat and Km not explicitly reported for E. coli | RtcA | In vitro | |

| RtcB (RNA ligase) | kcat and Km not explicitly reported for E. coli | RtcB | In vitro | |

| Gene Expression | ||||

| rtcBA operon induction (oxidative stress) | Strong induction observed in Hpx- mutant | rtcBA | In vivo (E. coli) | [3] |

| rtcBA operon induction (tRNA damage) | Upregulation upon ectopic VapCLT2 expression | rtcBA | In vivo (E. coli) | [7] |

Note: Specific kcat and Km values for E. coli RtcA and RtcB, as well as precise fold-change values for rtcBA expression under defined stress conditions, are areas for further investigation.

Mandatory Visualizations

Signaling Pathway of Rtc System Activation

Caption: Signaling pathway for Rtc system activation in E. coli.

Experimental Workflow for Studying the Rtc System

Caption: Experimental workflow for investigating the Rtc RNA repair system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Rtc RNA repair system in E. coli.

RtcA (RNA 3'-Phosphate Cyclase) Activity Assay

This assay measures the ability of RtcA to convert a 3'-phosphorylated RNA substrate into a 2',3'-cyclic phosphate product.

Materials:

-

Purified E. coli RtcA protein

-

32P-labeled RNA substrate with a 3'-phosphate (RNA3'p)

-

Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

10 mM ATP solution

-

Quenching solution (95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager

Procedure:

-

Prepare the reaction mixture on ice in a final volume of 10-20 µL:

-

1 µL 10x Reaction Buffer

-

1 µL 10 mM ATP

-

1 µL 32P-labeled RNA3'p substrate (e.g., 10,000 cpm)

-

X µL purified RtcA protein (start with a titration, e.g., 10-100 ng)

-

Nuclease-free water to the final volume.

-

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Heat the samples at 95°C for 3-5 minutes to denature the RNA.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the bromophenol blue dye reaches the bottom.

-

Expose the gel to a phosphor screen and visualize the results using a phosphorimager. The cyclized product will migrate slower than the substrate.

RtcB (RNA Ligase) Activity Assay

This assay measures the ability of RtcB to ligate an RNA molecule with a 2',3'-cyclic phosphate to another RNA molecule with a 5'-OH end.

Materials:

-

Purified E. coli RtcB protein

-

RNA substrate with a 2',3'-cyclic phosphate (e.g., 32P-labeled)

-

RNA substrate with a 5'-OH end

-

10x RtcB Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 20 mM MnCl₂)

-

10 mM GTP solution

-

Quenching solution (95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager

Procedure:

-

Prepare the reaction mixture on ice in a final volume of 10-20 µL:

-

1 µL 10x RtcB Reaction Buffer

-

1 µL 10 mM GTP

-

1 µL 32P-labeled RNA2',3'>p substrate

-

1 µL 5'-OH RNA substrate (in molar excess)

-

X µL purified RtcB protein (start with a titration, e.g., 50-200 ng)

-

Nuclease-free water to the final volume.

-

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Heat the samples at 95°C for 3-5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel and visualize the ligated product by phosphorimaging. The ligated product will be a larger RNA species.

β-Galactosidase Assay for rtcBA Promoter Activity

This assay quantifies the activity of the rtcBA promoter by measuring the expression of a linked lacZ reporter gene.

Materials:

-

E. coli strain carrying a PrtcBA-lacZ reporter plasmid

-

Luria-Bertani (LB) medium

-

Stress-inducing agent (e.g., H₂O₂, tRNA-cleaving toxin)

-

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

1 M Na₂CO₃ solution

-

Spectrophotometer

Procedure:

-

Grow the E. coli reporter strain in LB medium to mid-log phase (OD600 ≈ 0.4-0.6).

-

Divide the culture into two: one control and one to be treated with the stress-inducing agent.

-

Induce stress in the treatment culture for a defined period (e.g., 30-60 minutes).

-

Measure the final OD600 of both cultures.

-

Permeabilize the cells by adding a few drops of chloroform (B151607) and vortexing vigorously.

-

Add 100 µL of each culture to 900 µL of Z-buffer.

-

Start the reaction by adding 200 µL of ONPG solution and incubate at 37°C.

-

Stop the reaction by adding 500 µL of 1 M Na₂CO₃ when a yellow color develops.

-

Measure the absorbance at 420 nm (A420) and 550 nm (A550).

-

Calculate Miller Units using the formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600)

RtcR ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the RtcR protein, which is essential for its function as a transcriptional activator.

Materials:

-

Purified E. coli RtcR protein

-

ATPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

-

10 mM ATP solution

-

Malachite green-molybdate reagent for phosphate detection

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare reaction mixtures in a 96-well plate:

-

X µL purified RtcR protein (start with a titration, e.g., 100-500 ng)

-

5 µL 10x ATPase reaction buffer

-

Nuclease-free water to a volume of 45 µL.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Start the reaction by adding 5 µL of 10 mM ATP to each well.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction and detect the released inorganic phosphate by adding the malachite green-molybdate reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Quantify the amount of phosphate released by comparing to a standard curve generated with the phosphate standard solution.

Conclusion and Future Directions

The Rtc RNA repair system in E. coli is a sophisticated and highly regulated mechanism that is critical for cellular survival under stress. Its role in maintaining RNA integrity, particularly in the context of ribosome function, makes it a key factor in bacterial adaptation and pathogenesis. The detailed molecular understanding of the RtcA, RtcB, and RtcR proteins, along with the elucidation of the signaling pathways that govern their expression, provides a solid foundation for further research.

Future investigations should focus on several key areas:

-

Quantitative Characterization: A more precise determination of the kinetic parameters of RtcA and RtcB will be essential for building accurate models of RNA repair dynamics.

-

Signal Integration: A deeper understanding of how the RtcR-CARF domain integrates diverse stress signals is needed.

-

In Vivo Substrates: Identifying the full range of in vivo RNA substrates for the Rtc system will provide a clearer picture of its physiological roles.

-

Therapeutic Targeting: Given its importance in antibiotic tolerance and virulence, the Rtc system represents a promising target for the development of novel antibacterial strategies.

The protocols and information provided in this technical guide are intended to facilitate further research into this fascinating and important bacterial system, with the ultimate goal of leveraging this knowledge for the development of new therapeutic interventions.

References

- 1. 2′-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An RNA Repair Operon Regulated by Damaged tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RtcB Is the RNA Ligase Component of an Escherichia coli RNA Repair Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Global characterization of in vivo enzyme catalytic rates and their correspondence to in vitro kcat measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Typical range of kcat/Km (rate constants) for - Bacteria Escherichia coli - BNID 112945 [bionumbers.hms.harvard.edu]

- 8. Structure of the RNA 3’-phosphate cyclase–adenylate intermediate illuminates nucleotide specificity and covalent nucleotidyl transfer - PMC [pmc.ncbi.nlm.nih.gov]

The Rtc RNA Repair System in E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rtc RNA repair system is a crucial mechanism in Escherichia coli for maintaining RNA integrity, particularly under conditions of cellular stress. This system, composed of the RtcA RNA 3'-phosphate cyclase, the RtcB RNA ligase, and the transcriptional regulator RtcR, plays a vital role in ribosome homeostasis, tolerance to antibiotics, and virulence. This technical guide provides an in-depth overview of the Rtc system's core components, its intricate regulatory network, and detailed protocols for its experimental investigation. The information presented herein is intended to serve as a comprehensive resource for researchers in microbiology, molecular biology, and drug development seeking to understand and target this important bacterial defense mechanism.

Introduction to the Rtc RNA Repair System

The integrity of RNA molecules is paramount for cellular function. In bacteria, RNA can be damaged by various endogenous and exogenous factors, leading to breaks and non-canonical termini that can impair translation and other essential processes. The Rtc system is a key player in repairing such damage.

The rtc locus in E. coli comprises the rtcBA operon and the divergently transcribed rtcR gene.[1][2] The rtcBA operon is under the control of a σ54-dependent promoter, which is activated by the RtcR protein.[1][2]

-

RtcA is an RNA 3'-terminal phosphate cyclase that converts 3'-phosphate (3'-P) or 2'-phosphate (2'-P) ends of RNA molecules into a 2',3'-cyclic phosphate (2',3'>P) terminus.[3][4] This "healing" step is crucial as the 2',3'>P end is a substrate for the ligase component of the system.

-

RtcB is an RNA ligase that seals the RtcA-generated 2',3'>P end with a 5'-hydroxyl (5'-OH) end of another RNA molecule, thereby restoring the phosphodiester backbone.[5][6]

-

RtcR is a transcriptional activator that controls the expression of the rtcBA operon.[1][2] It contains a C-terminal AAA+ ATPase domain and an N-terminal CRISPR-associated Rossmann fold (CARF) domain that senses cellular stress signals.[3]

The Rtc system is implicated in a variety of cellular processes, including the repair of damaged ribosomal RNA (rRNA) and transfer RNA (tRNA), contributing to ribosome homeostasis and translational fidelity.[7] Its activation has been linked to oxidative stress, tRNA damage, and exposure to certain antibiotics, highlighting its role as a broad-spectrum defense mechanism.[3][7] Recent studies suggest that targeting the Rtc system could be a promising strategy to enhance the efficacy of existing antibiotics against pathogenic bacteria.

The Molecular Mechanism of Rtc-mediated RNA Repair

The Rtc system employs a sequential, two-step mechanism to repair cleaved RNA molecules.

Step 1: RNA End Healing by RtcA

RtcA is an ATP-dependent enzyme that modifies the 3'-terminus of a broken RNA strand.[4] It can act on both 3'-P and 2'-P ends, converting them into a 2',3'>P.[1] The reaction proceeds through a covalent enzyme-AMP intermediate.[3] While RtcA can cyclize both 2'-P and 3'-P ends, the rate of 3'-phosphate cyclization is significantly faster.[1]

Step 2: RNA End Sealing by RtcB

RtcB is a GTP-dependent RNA ligase that recognizes the 2',3'>P terminus generated by RtcA and ligates it to a 5'-OH end of another RNA molecule.[5][6] The ligation reaction proceeds through a covalent RtcB-GMP intermediate.[4] This sealing step restores the integrity of the RNA molecule.

Regulation of the Rtc System

The expression of the rtcBA operon is tightly regulated by the transcriptional activator RtcR in response to cellular stress.

RtcR-dependent Transcriptional Activation

RtcR is a bacterial enhancer-binding protein that, in its active state, interacts with the σ54-RNA polymerase holoenzyme to initiate transcription from the rtcBA promoter.[1][2] The activity of RtcR is controlled by its N-terminal CARF domain, which acts as a sensor for cellular stress signals.[3]

Under non-stress conditions, the CARF domain is thought to inhibit the ATPase activity of the central AAA+ domain, keeping RtcR in an inactive state. Upon sensing a stress signal, a conformational change is induced, relieving this inhibition and allowing RtcR to activate transcription.[3]

Signaling Pathways Activating the Rtc System

Several stress conditions have been shown to induce the Rtc system, suggesting multiple upstream signaling pathways converge on RtcR activation.

-

Oxidative Stress: Exposure to reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leads to the induction of the rtcBA operon.[3] This is particularly evident in strains deficient in ROS-detoxifying enzymes, such as catalases and alkyl hydroperoxide reductases.[3] The exact mechanism by which oxidative stress is sensed by the RtcR-CARF domain is still under investigation but may involve the oxidation of key cysteine residues within the CARF domain.[3]

-

tRNA Damage: The accumulation of tRNA fragments, generated by the action of certain toxins or under conditions of DNA damage, can also trigger the activation of the Rtc system.[2][8] The RtcR-CARF domain has been shown to directly bind tRNA fragments, suggesting that these fragments may act as signaling molecules.[3][8]

A Model for Rtc System Activation

The current model for Rtc system activation involves a feed-forward loop. Cellular stress leads to RNA damage, generating substrates for the Rtc system and signaling molecules that activate RtcR. The subsequent upregulation of RtcA and RtcB enhances the cell's capacity to repair damaged RNA, thereby promoting survival.

Quantitative Data on the Rtc System

Quantitative analysis of the Rtc system provides valuable insights into its biochemical properties and regulatory dynamics. While comprehensive kinetic data for the E. coli enzymes are still being fully elucidated, some key quantitative parameters have been reported.

| Parameter | Value | Component(s) | Condition | Reference(s) |

| Dissociation Constant (Kd) | ||||

| RtcR - RtcA Interaction | ~5 µM | RtcR, RtcA | In vitro | [3] |

| RtcR - RtcB Interaction | ~14.5 µM | RtcR, RtcB | In vitro | [3] |

| Enzyme Kinetics | ||||

| RtcA (RNA 3'-phosphate cyclase) | kcat and Km not explicitly reported for E. coli | RtcA | In vitro | |

| RtcB (RNA ligase) | kcat and Km not explicitly reported for E. coli | RtcB | In vitro | |

| Gene Expression | ||||

| rtcBA operon induction (oxidative stress) | Strong induction observed in Hpx- mutant | rtcBA | In vivo (E. coli) | [3] |

| rtcBA operon induction (tRNA damage) | Upregulation upon ectopic VapCLT2 expression | rtcBA | In vivo (E. coli) | [7] |

Note: Specific kcat and Km values for E. coli RtcA and RtcB, as well as precise fold-change values for rtcBA expression under defined stress conditions, are areas for further investigation.

Mandatory Visualizations

Signaling Pathway of Rtc System Activation

Caption: Signaling pathway for Rtc system activation in E. coli.

Experimental Workflow for Studying the Rtc System

Caption: Experimental workflow for investigating the Rtc RNA repair system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Rtc RNA repair system in E. coli.

RtcA (RNA 3'-Phosphate Cyclase) Activity Assay

This assay measures the ability of RtcA to convert a 3'-phosphorylated RNA substrate into a 2',3'-cyclic phosphate product.

Materials:

-

Purified E. coli RtcA protein

-

32P-labeled RNA substrate with a 3'-phosphate (RNA3'p)

-

Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

10 mM ATP solution

-

Quenching solution (95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager

Procedure:

-

Prepare the reaction mixture on ice in a final volume of 10-20 µL:

-

1 µL 10x Reaction Buffer

-

1 µL 10 mM ATP

-

1 µL 32P-labeled RNA3'p substrate (e.g., 10,000 cpm)

-

X µL purified RtcA protein (start with a titration, e.g., 10-100 ng)

-

Nuclease-free water to the final volume.

-

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Heat the samples at 95°C for 3-5 minutes to denature the RNA.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the bromophenol blue dye reaches the bottom.

-

Expose the gel to a phosphor screen and visualize the results using a phosphorimager. The cyclized product will migrate slower than the substrate.

RtcB (RNA Ligase) Activity Assay

This assay measures the ability of RtcB to ligate an RNA molecule with a 2',3'-cyclic phosphate to another RNA molecule with a 5'-OH end.

Materials:

-

Purified E. coli RtcB protein

-

RNA substrate with a 2',3'-cyclic phosphate (e.g., 32P-labeled)

-

RNA substrate with a 5'-OH end

-

10x RtcB Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 20 mM MnCl₂)

-

10 mM GTP solution

-

Quenching solution (95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager

Procedure:

-

Prepare the reaction mixture on ice in a final volume of 10-20 µL:

-

1 µL 10x RtcB Reaction Buffer

-

1 µL 10 mM GTP

-

1 µL 32P-labeled RNA2',3'>p substrate

-

1 µL 5'-OH RNA substrate (in molar excess)

-

X µL purified RtcB protein (start with a titration, e.g., 50-200 ng)

-

Nuclease-free water to the final volume.

-

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Heat the samples at 95°C for 3-5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel and visualize the ligated product by phosphorimaging. The ligated product will be a larger RNA species.

β-Galactosidase Assay for rtcBA Promoter Activity

This assay quantifies the activity of the rtcBA promoter by measuring the expression of a linked lacZ reporter gene.

Materials:

-

E. coli strain carrying a PrtcBA-lacZ reporter plasmid

-

Luria-Bertani (LB) medium

-

Stress-inducing agent (e.g., H₂O₂, tRNA-cleaving toxin)

-

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

1 M Na₂CO₃ solution

-

Spectrophotometer

Procedure:

-

Grow the E. coli reporter strain in LB medium to mid-log phase (OD600 ≈ 0.4-0.6).

-

Divide the culture into two: one control and one to be treated with the stress-inducing agent.

-

Induce stress in the treatment culture for a defined period (e.g., 30-60 minutes).

-

Measure the final OD600 of both cultures.

-

Permeabilize the cells by adding a few drops of chloroform and vortexing vigorously.

-

Add 100 µL of each culture to 900 µL of Z-buffer.

-

Start the reaction by adding 200 µL of ONPG solution and incubate at 37°C.

-

Stop the reaction by adding 500 µL of 1 M Na₂CO₃ when a yellow color develops.

-

Measure the absorbance at 420 nm (A420) and 550 nm (A550).

-

Calculate Miller Units using the formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600)

RtcR ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the RtcR protein, which is essential for its function as a transcriptional activator.

Materials:

-

Purified E. coli RtcR protein

-

ATPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

-

10 mM ATP solution

-

Malachite green-molybdate reagent for phosphate detection

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare reaction mixtures in a 96-well plate:

-

X µL purified RtcR protein (start with a titration, e.g., 100-500 ng)

-

5 µL 10x ATPase reaction buffer

-

Nuclease-free water to a volume of 45 µL.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Start the reaction by adding 5 µL of 10 mM ATP to each well.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction and detect the released inorganic phosphate by adding the malachite green-molybdate reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Quantify the amount of phosphate released by comparing to a standard curve generated with the phosphate standard solution.

Conclusion and Future Directions

The Rtc RNA repair system in E. coli is a sophisticated and highly regulated mechanism that is critical for cellular survival under stress. Its role in maintaining RNA integrity, particularly in the context of ribosome function, makes it a key factor in bacterial adaptation and pathogenesis. The detailed molecular understanding of the RtcA, RtcB, and RtcR proteins, along with the elucidation of the signaling pathways that govern their expression, provides a solid foundation for further research.

Future investigations should focus on several key areas:

-

Quantitative Characterization: A more precise determination of the kinetic parameters of RtcA and RtcB will be essential for building accurate models of RNA repair dynamics.

-

Signal Integration: A deeper understanding of how the RtcR-CARF domain integrates diverse stress signals is needed.

-

In Vivo Substrates: Identifying the full range of in vivo RNA substrates for the Rtc system will provide a clearer picture of its physiological roles.

-

Therapeutic Targeting: Given its importance in antibiotic tolerance and virulence, the Rtc system represents a promising target for the development of novel antibacterial strategies.

The protocols and information provided in this technical guide are intended to facilitate further research into this fascinating and important bacterial system, with the ultimate goal of leveraging this knowledge for the development of new therapeutic interventions.

References

- 1. 2′-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An RNA Repair Operon Regulated by Damaged tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RtcB Is the RNA Ligase Component of an Escherichia coli RNA Repair Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Global characterization of in vivo enzyme catalytic rates and their correspondence to in vitro kcat measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Typical range of kcat/Km (rate constants) for - Bacteria Escherichia coli - BNID 112945 [bionumbers.hms.harvard.edu]

- 8. Structure of the RNA 3’-phosphate cyclase–adenylate intermediate illuminates nucleotide specificity and covalent nucleotidyl transfer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Rtc-Mediated RNA Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA ligation is a fundamental process essential for the maturation and repair of RNA molecules, playing a critical role in cellular homeostasis. Among the various RNA ligation pathways, the Rtc-mediated system presents a unique mechanism for sealing RNA breaks characterized by 3'-phosphate (3'-P) or 2',3'-cyclic phosphate (B84403) (>p) and 5'-hydroxyl (5'-OH) termini. This pathway is crucial for processes such as tRNA splicing and the unfolded protein response (UPR).[1][2] The core catalytic activity is carried out by the RtcB ligase, which, in conjunction with its partner protein RtcA in some organisms, forms a sophisticated RNA repair system.[3][4][5][6] This technical guide provides a detailed exploration of the Rtc-mediated RNA ligation mechanism, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate molecular pathways.

The Core Mechanism: A Multi-Step Ligation Pathway Catalyzed by RtcB

The ligation of RNA by RtcB is a non-canonical process that, unlike typical RNA ligases, utilizes GTP and manganese ions (Mn²⁺) for catalysis.[2][7] The overall reaction joins RNA molecules with 3'-P/2',3'>p and 5'-OH ends.[1][8] The mechanism unfolds through a series of distinct steps, involving two covalent intermediates.[9]

Step 1: Guanylylation of RtcB

The catalytic cycle initiates with the activation of the RtcB enzyme. RtcB reacts with a molecule of guanosine (B1672433) triphosphate (GTP), hydrolyzing it to guanosine monophosphate (GMP). This process results in the formation of a covalent phosphoramidate (B1195095) bond between the GMP moiety and a conserved histidine residue (His337 in E. coli RtcB) in the enzyme's active site, releasing pyrophosphate (PPi).[1][9][10] This guanylylated RtcB (RtcB-GMP) is the activated form of the enzyme, primed for the subsequent steps of the ligation reaction.[9] This initial step is critically dependent on the presence of Mn²⁺ ions.[2][7] Structural studies have revealed that RtcB coordinates two Mn²⁺ ions in its active site, which are essential for the guanylylation process.[2][10][11]

Step 2: Hydrolysis of 2',3'-Cyclic Phosphate (if applicable)

While RtcB can directly ligate RNA with a 3'-P end, its bona fide substrate is often an RNA molecule with a 2',3'-cyclic phosphate terminus, a common product of endonuclease cleavage.[1][8] In such cases, the RtcB-GMP complex first catalyzes the hydrolysis of the 2',3'-cyclic phosphate to a 3'-monophosphate.[1][3][4][8][12] This cyclic phosphodiesterase activity is an intrinsic function of RtcB and precedes the ligation itself.[8][13]

Step 3: Formation of the RNA-ppG Intermediate

Following the generation of a 3'-P end, the activated GMP on the RtcB enzyme is transferred to the 3'-phosphate of the RNA substrate. This reaction forms a high-energy RNA-(3')pp(5')G intermediate, where the RNA is capped with a GMP molecule through a phosphoanhydride linkage.[9][10][13] This step effectively activates the 3' end of the RNA for subsequent nucleophilic attack.

Step 4: Phosphodiester Bond Formation

The final step of the ligation process involves the nucleophilic attack of the 5'-hydroxyl group of the second RNA substrate on the activated 3'-ppG end of the first RNA molecule.[1][9][12] This attack results in the formation of a canonical 3'-5' phosphodiester bond, joining the two RNA fragments. The GMP molecule is released in this step, and the RtcB enzyme is returned to its initial state, ready to start a new catalytic cycle.[1][9]

Quantitative Data on Rtc-Mediated Ligation

The following table summarizes key quantitative parameters associated with the RtcB-mediated RNA ligation reaction.

| Parameter | Value | Organism/Enzyme | Conditions | Reference |

| KM for GTP | <16 µM | E. coli RtcB | - | [14] |

| GTP concentration for complete ligation | 6.25 µM | E. coli RtcB | 2 mM MnCl₂, 0.1 µM RNA, 1 µM RtcB, 37°C for 30 min | [9] |

| Required Metal Ion | Mn²⁺ | E. coli RtcB | - | [2][7] |

| Alternative Metal Ions (Human RtcB) | Co²⁺, Mg²⁺, Zn²⁺ (less efficient) | Human RtcB | - | [1] |

| Intracellular Mn²⁺ Concentration | ~0.1 mM | - | General | [2] |

The RtcA/RtcB RNA Repair Pathway

In many bacteria, the genes encoding RtcB and another protein, RtcA, are organized in a co-regulated operon, suggesting a functional linkage.[3][4][5][6] RtcA is an RNA 3'-phosphate cyclase that catalyzes the ATP-dependent conversion of a 3'-phosphate end to a 2',3'-cyclic phosphate.[3][4][15] This activity appears counterintuitive in the context of the RtcB mechanism, which involves the hydrolysis of the cyclic phosphate.[3][4] However, a proposed role for RtcA is in an RNA repair pathway where it "heals" RNA ends that are not direct substrates for RtcB. For instance, RtcA can convert RNA 2'-phosphates, which are not ligated by RtcB, into 2',3'-cyclic phosphates, thereby channeling them into the RtcB ligation pathway.[4] This suggests a sophisticated system for handling diverse forms of RNA damage.

Experimental Protocols

In Vitro RNA Ligation Assay

This assay is fundamental for assessing the catalytic activity of RtcB and its mutants.

Methodology:

-

Substrate Preparation: A single-stranded RNA oligonucleotide (e.g., a 20-mer) with a 5'-hydroxyl and a 3'-phosphate (or 2',3'-cyclic phosphate) is radiolabeled, typically with ³²P.[8][9] Labeling can be achieved by ligating [5'-³²P]pCp to the 3' end of a shorter RNA using T4 RNA ligase 1.[8][13]

-

Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl (pH 8.0), MnCl₂, and GTP.[8][9]

-

Enzyme and Substrate: Purified RtcB protein is added to the reaction mixture containing the radiolabeled RNA substrate.[8][9]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[9]

-

Quenching: The reaction is stopped by the addition of EDTA and formamide.[13]

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[9][13] Intramolecular ligation results in a circularized RNA product that migrates faster than the linear substrate.[9]

RtcB Guanylylation Assay

This assay specifically measures the formation of the covalent RtcB-GMP intermediate.

Methodology:

-

Reaction Mixture: Purified RtcB is incubated with [α-³²P]GTP in a buffer containing MnCl₂.[9]

-

Incubation: The reaction is carried out at 37°C.[9]

-

Analysis: The reaction products are separated by SDS-PAGE. The formation of a covalent RtcB-[³²P]GMP adduct is detected by autoradiography as a radiolabeled band at the molecular weight of RtcB.[9]

Crystallography of RtcB Complexes

Structural studies are crucial for understanding the molecular basis of RtcB's catalytic mechanism.

Methodology:

-

Protein Expression and Purification: RtcB is overexpressed (e.g., in E. coli) and purified to homogeneity.[8]

-

Crystallization: Crystals of RtcB are grown in the apo form or in complex with ligands such as Mn²⁺, a non-hydrolyzable GTP analog (e.g., GTPαS), or after the formation of the RtcB-GMP intermediate.[2][10][11]

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the three-dimensional structure is determined.[10][11][16] These structures provide snapshots of different stages of the reaction pathway.[2][7][17]

Visualizing the Pathways

Caption: The multi-step pathway of RtcB-mediated RNA ligation.

Caption: The interplay of RtcA and RtcB in a putative RNA repair pathway.

Conclusion

The Rtc-mediated RNA ligation pathway represents a unique and highly conserved mechanism for maintaining RNA integrity. The central enzyme, RtcB, employs a multi-step catalytic cycle involving GTP hydrolysis, the formation of covalent enzyme and RNA intermediates, and the ligation of 3'-P/2',3'>p and 5'-OH RNA ends. The cooperative action of RtcA and RtcB in some organisms further highlights the sophistication of this RNA repair system. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental approaches, is crucial for researchers in molecular biology and provides a foundation for the development of novel therapeutic strategies targeting RNA metabolism.

References

- 1. Insights into the structure and function of the RNA ligase RtcB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of the Noncanonical RNA Ligase RtcB Reveal the Mechanism of Histidine Guanylylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2′-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An RNA Repair Operon Regulated by Damaged tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RtcB is the RNA ligase component of an Escherichia coli RNA repair operon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. raineslab.com [raineslab.com]

- 8. Novel Mechanism of RNA Repair by RtcB via Sequential 2′,3′-Cyclic Phosphodiesterase and 3′-Phosphate/5′-Hydroxyl Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. tRNA Ligase Catalyzes the GTP-Dependent Ligation of RNA with 3′-Phosphate and 5′-Hydroxyl Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RNA 3′-Phosphate Cyclase (RtcA) Catalyzes Ligase-like Adenylylation of DNA and RNA 5′-Monophosphate Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Rtc-Mediated RNA Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA ligation is a fundamental process essential for the maturation and repair of RNA molecules, playing a critical role in cellular homeostasis. Among the various RNA ligation pathways, the Rtc-mediated system presents a unique mechanism for sealing RNA breaks characterized by 3'-phosphate (3'-P) or 2',3'-cyclic phosphate (>p) and 5'-hydroxyl (5'-OH) termini. This pathway is crucial for processes such as tRNA splicing and the unfolded protein response (UPR).[1][2] The core catalytic activity is carried out by the RtcB ligase, which, in conjunction with its partner protein RtcA in some organisms, forms a sophisticated RNA repair system.[3][4][5][6] This technical guide provides a detailed exploration of the Rtc-mediated RNA ligation mechanism, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate molecular pathways.

The Core Mechanism: A Multi-Step Ligation Pathway Catalyzed by RtcB

The ligation of RNA by RtcB is a non-canonical process that, unlike typical RNA ligases, utilizes GTP and manganese ions (Mn²⁺) for catalysis.[2][7] The overall reaction joins RNA molecules with 3'-P/2',3'>p and 5'-OH ends.[1][8] The mechanism unfolds through a series of distinct steps, involving two covalent intermediates.[9]

Step 1: Guanylylation of RtcB

The catalytic cycle initiates with the activation of the RtcB enzyme. RtcB reacts with a molecule of guanosine triphosphate (GTP), hydrolyzing it to guanosine monophosphate (GMP). This process results in the formation of a covalent phosphoramidate bond between the GMP moiety and a conserved histidine residue (His337 in E. coli RtcB) in the enzyme's active site, releasing pyrophosphate (PPi).[1][9][10] This guanylylated RtcB (RtcB-GMP) is the activated form of the enzyme, primed for the subsequent steps of the ligation reaction.[9] This initial step is critically dependent on the presence of Mn²⁺ ions.[2][7] Structural studies have revealed that RtcB coordinates two Mn²⁺ ions in its active site, which are essential for the guanylylation process.[2][10][11]

Step 2: Hydrolysis of 2',3'-Cyclic Phosphate (if applicable)

While RtcB can directly ligate RNA with a 3'-P end, its bona fide substrate is often an RNA molecule with a 2',3'-cyclic phosphate terminus, a common product of endonuclease cleavage.[1][8] In such cases, the RtcB-GMP complex first catalyzes the hydrolysis of the 2',3'-cyclic phosphate to a 3'-monophosphate.[1][3][4][8][12] This cyclic phosphodiesterase activity is an intrinsic function of RtcB and precedes the ligation itself.[8][13]

Step 3: Formation of the RNA-ppG Intermediate

Following the generation of a 3'-P end, the activated GMP on the RtcB enzyme is transferred to the 3'-phosphate of the RNA substrate. This reaction forms a high-energy RNA-(3')pp(5')G intermediate, where the RNA is capped with a GMP molecule through a phosphoanhydride linkage.[9][10][13] This step effectively activates the 3' end of the RNA for subsequent nucleophilic attack.

Step 4: Phosphodiester Bond Formation

The final step of the ligation process involves the nucleophilic attack of the 5'-hydroxyl group of the second RNA substrate on the activated 3'-ppG end of the first RNA molecule.[1][9][12] This attack results in the formation of a canonical 3'-5' phosphodiester bond, joining the two RNA fragments. The GMP molecule is released in this step, and the RtcB enzyme is returned to its initial state, ready to start a new catalytic cycle.[1][9]

Quantitative Data on Rtc-Mediated Ligation

The following table summarizes key quantitative parameters associated with the RtcB-mediated RNA ligation reaction.

| Parameter | Value | Organism/Enzyme | Conditions | Reference |

| KM for GTP | <16 µM | E. coli RtcB | - | [14] |

| GTP concentration for complete ligation | 6.25 µM | E. coli RtcB | 2 mM MnCl₂, 0.1 µM RNA, 1 µM RtcB, 37°C for 30 min | [9] |

| Required Metal Ion | Mn²⁺ | E. coli RtcB | - | [2][7] |

| Alternative Metal Ions (Human RtcB) | Co²⁺, Mg²⁺, Zn²⁺ (less efficient) | Human RtcB | - | [1] |

| Intracellular Mn²⁺ Concentration | ~0.1 mM | - | General | [2] |

The RtcA/RtcB RNA Repair Pathway

In many bacteria, the genes encoding RtcB and another protein, RtcA, are organized in a co-regulated operon, suggesting a functional linkage.[3][4][5][6] RtcA is an RNA 3'-phosphate cyclase that catalyzes the ATP-dependent conversion of a 3'-phosphate end to a 2',3'-cyclic phosphate.[3][4][15] This activity appears counterintuitive in the context of the RtcB mechanism, which involves the hydrolysis of the cyclic phosphate.[3][4] However, a proposed role for RtcA is in an RNA repair pathway where it "heals" RNA ends that are not direct substrates for RtcB. For instance, RtcA can convert RNA 2'-phosphates, which are not ligated by RtcB, into 2',3'-cyclic phosphates, thereby channeling them into the RtcB ligation pathway.[4] This suggests a sophisticated system for handling diverse forms of RNA damage.

Experimental Protocols

In Vitro RNA Ligation Assay

This assay is fundamental for assessing the catalytic activity of RtcB and its mutants.

Methodology:

-

Substrate Preparation: A single-stranded RNA oligonucleotide (e.g., a 20-mer) with a 5'-hydroxyl and a 3'-phosphate (or 2',3'-cyclic phosphate) is radiolabeled, typically with ³²P.[8][9] Labeling can be achieved by ligating [5'-³²P]pCp to the 3' end of a shorter RNA using T4 RNA ligase 1.[8][13]

-

Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl (pH 8.0), MnCl₂, and GTP.[8][9]

-

Enzyme and Substrate: Purified RtcB protein is added to the reaction mixture containing the radiolabeled RNA substrate.[8][9]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[9]

-

Quenching: The reaction is stopped by the addition of EDTA and formamide.[13]

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[9][13] Intramolecular ligation results in a circularized RNA product that migrates faster than the linear substrate.[9]

RtcB Guanylylation Assay

This assay specifically measures the formation of the covalent RtcB-GMP intermediate.

Methodology:

-

Reaction Mixture: Purified RtcB is incubated with [α-³²P]GTP in a buffer containing MnCl₂.[9]

-

Incubation: The reaction is carried out at 37°C.[9]

-

Analysis: The reaction products are separated by SDS-PAGE. The formation of a covalent RtcB-[³²P]GMP adduct is detected by autoradiography as a radiolabeled band at the molecular weight of RtcB.[9]

Crystallography of RtcB Complexes

Structural studies are crucial for understanding the molecular basis of RtcB's catalytic mechanism.

Methodology:

-

Protein Expression and Purification: RtcB is overexpressed (e.g., in E. coli) and purified to homogeneity.[8]

-

Crystallization: Crystals of RtcB are grown in the apo form or in complex with ligands such as Mn²⁺, a non-hydrolyzable GTP analog (e.g., GTPαS), or after the formation of the RtcB-GMP intermediate.[2][10][11]

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the three-dimensional structure is determined.[10][11][16] These structures provide snapshots of different stages of the reaction pathway.[2][7][17]

Visualizing the Pathways

Caption: The multi-step pathway of RtcB-mediated RNA ligation.

Caption: The interplay of RtcA and RtcB in a putative RNA repair pathway.

Conclusion

The Rtc-mediated RNA ligation pathway represents a unique and highly conserved mechanism for maintaining RNA integrity. The central enzyme, RtcB, employs a multi-step catalytic cycle involving GTP hydrolysis, the formation of covalent enzyme and RNA intermediates, and the ligation of 3'-P/2',3'>p and 5'-OH RNA ends. The cooperative action of RtcA and RtcB in some organisms further highlights the sophistication of this RNA repair system. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental approaches, is crucial for researchers in molecular biology and provides a foundation for the development of novel therapeutic strategies targeting RNA metabolism.

References

- 1. Insights into the structure and function of the RNA ligase RtcB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of the Noncanonical RNA Ligase RtcB Reveal the Mechanism of Histidine Guanylylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2′-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An RNA Repair Operon Regulated by Damaged tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RtcB is the RNA ligase component of an Escherichia coli RNA repair operon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. raineslab.com [raineslab.com]

- 8. Novel Mechanism of RNA Repair by RtcB via Sequential 2′,3′-Cyclic Phosphodiesterase and 3′-Phosphate/5′-Hydroxyl Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. tRNA Ligase Catalyzes the GTP-Dependent Ligation of RNA with 3′-Phosphate and 5′-Hydroxyl Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RNA 3′-Phosphate Cyclase (RtcA) Catalyzes Ligase-like Adenylylation of DNA and RNA 5′-Monophosphate Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. pubs.acs.org [pubs.acs.org]

Evolutionary Conservation of the Rtc Pathway: A Technical Guide for Researchers

The RNA repair and splicing pathway, commonly known as the Rtc pathway, represents a fundamental and highly conserved mechanism essential for maintaining RNA integrity across all domains of life. This technical guide provides an in-depth exploration of the evolutionary conservation of the core components of the Rtc pathway, detailed experimental protocols for its study, and visualizations of its role in cellular signaling. This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of RNA metabolism and its potential as a therapeutic target.

Core Components and Function

The Rtc pathway is primarily composed of two key enzymes:

-

RtcA (RNA 3'-terminal phosphate (B84403) cyclase): This enzyme catalyzes the conversion of a 3'-phosphate at the end of an RNA molecule to a 2',3'-cyclic phosphodiester. This cyclic phosphate terminus is a substrate for the RtcB ligase. RtcA is found in bacteria, archaea, and eukaryotes, including humans.

-

RtcB (RNA 2',3'-cyclic phosphate and 5'-OH ligase): RtcB is a non-canonical RNA ligase that joins RNA molecules possessing a 2',3'-cyclic phosphate or a 3'-phosphate at one end and a 5'-hydroxyl group at the other.[1] This ligation is crucial for the final step of tRNA splicing and the unconventional splicing of certain mRNAs, such as X-box binding protein 1 (XBP1) mRNA during the unfolded protein response (UPR).[2][3] Unlike canonical RNA ligases, RtcB utilizes GTP for its activity.[1]

Evolutionary Conservation of the Rtc Pathway

The Rtc pathway is remarkably conserved throughout evolution, highlighting its critical role in cellular function. Phylogenetic analyses have demonstrated the presence of RtcB in all three domains of life: archaea, bacteria, and eukarya (with the notable exceptions of fungi and vascular plants).[2] The conservation of this pathway underscores its ancient origins and sustained importance in RNA processing and repair.

Quantitative Analysis of RtcB Conservation

The amino acid sequence of RtcB exhibits a high degree of conservation, particularly in its active site.[2] This conservation is reflected in the significant sequence identity observed between orthologs from diverse species. The following table summarizes the percentage of amino acid identity for RtcB from various organisms.

| Organism 1 | Organism 2 | Amino Acid Identity (%) |

| Homo sapiens | Caenorhabditis elegans | 73%[4] |

| Homo sapiens | Pyrococcus horikoshii (Archaea) | 51%[2] |

| Caenorhabditis elegans | Escherichia coli (Bacteria) | 30%[4] |

Key Experimental Protocols

The study of the Rtc pathway involves a variety of biochemical and genetic techniques. Below are detailed methodologies for key experiments used to investigate the function and conservation of this pathway.

RtcB Ligase Activity Assay

This in vitro assay measures the ability of RtcB to ligate RNA substrates.

1. Substrate Preparation:

- Synthesize or purchase RNA oligonucleotides with a 3'-phosphate (or 2',3'-cyclic phosphate) and a 5'-hydroxyl group.

- The RNA substrate can be designed as a single molecule that can be circularized or as two separate molecules to be ligated.

- Label the 5' end of the RNA with a radioactive isotope (e.g., ³²P) or a fluorescent dye for detection.

2. Ligation Reaction:

- Prepare a reaction mixture containing:

- 50 mM Tris-HCl (pH 8.0)

- 2 mM MnCl₂

- 0.1 mM GTP

- 1 µM purified RtcB protein

- 0.1 µM radiolabeled RNA substrate

- Incubate the reaction at 37°C for 30-60 minutes.

3. Analysis of Ligation Products:

- Quench the reaction by adding an equal volume of loading buffer (e.g., 95% formamide, 20 mM EDTA).

- Denature the samples by heating at 95°C for 5 minutes.

- Separate the ligation products from the unligated substrate using denaturing polyacrylamide gel electrophoresis (PAGE).

- Visualize the results by autoradiography or fluorescence imaging. The ligated product will migrate slower than the substrate in the case of intermolecular ligation, or faster in the case of intramolecular circularization.

In Vivo Complementation Assay in Saccharomyces cerevisiae

This assay assesses the functional conservation of RtcB from one species by testing its ability to rescue a lethal phenotype in a yeast strain lacking its endogenous tRNA ligase, Trl1.[3]

1. Yeast Strain and Plasmids:

- Use a S. cerevisiae strain with a chromosomal deletion of the TRL1 gene, kept alive by a plasmid carrying a wild-type TRL1 gene and a counter-selectable marker (e.g., URA3).

- Clone the RtcB gene from the species of interest into a yeast expression vector with a selectable marker (e.g., HIS3).

2. Yeast Transformation:

- Transform the trl1Δ yeast strain with the plasmid containing the RtcB gene or an empty vector control.

- Select for transformants on media lacking the appropriate nutrient (e.g., histidine).

3. Plasmid Shuffle:

- Grow the transformed yeast cells in non-selective media to allow for the loss of the TRL1 plasmid.

- Plate serial dilutions of the cultures on media containing 5-fluoroorotic acid (5-FOA). 5-FOA is toxic to cells expressing the URA3 gene, thus selecting for cells that have lost the TRL1-URA3 plasmid.

- Incubate the plates at 30°C for 2-3 days.

4. Analysis:

- Growth on the 5-FOA plates indicates that the expressed RtcB is able to perform the essential tRNA ligase function of Trl1, thus demonstrating functional conservation.[3]

Analysis of XBP1 mRNA Splicing by RT-PCR

This method is used to detect the unconventional splicing of XBP1 mRNA, a key event in the unfolded protein response that is dependent on RtcB for the final ligation step.

1. Induction of the Unfolded Protein Response (UPR):

- Treat cultured cells with a UPR-inducing agent, such as tunicamycin (B1663573) (an inhibitor of N-linked glycosylation) or thapsigargin (B1683126) (an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase).

2. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the treated and untreated cells.

- Synthesize first-strand cDNA using a reverse transcriptase and random primers or oligo(dT) primers.

3. PCR Amplification:

- Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

- The unspliced XBP1 mRNA will produce a larger PCR product than the spliced form.

4. Analysis of PCR Products:

- Separate the PCR products by agarose (B213101) gel electrophoresis.

- Visualize the bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). The appearance of a smaller band corresponding to the spliced XBP1 mRNA in the treated cells indicates successful splicing and, by inference, RtcB activity.

Signaling Pathways and Experimental Workflows

The Rtc pathway is integrated into crucial cellular signaling networks, most notably the Unfolded Protein Response. The following diagrams, generated using the DOT language, illustrate these connections and a typical experimental workflow.

IRE1-XBP1 Signaling Pathway

This pathway is a branch of the UPR that is activated by endoplasmic reticulum (ER) stress.

Caption: The IRE1-XBP1 signaling pathway of the Unfolded Protein Response.

Experimental Workflow for Characterizing RtcB Function

This diagram outlines a general workflow for the functional characterization of a putative RtcB ortholog.

References

Evolutionary Conservation of the Rtc Pathway: A Technical Guide for Researchers